Picrotoxin

Electrophysiology GABA(A) receptor pharmacology Xenopus oocyte

Picrotoxin is an equimolar mixture of picrotoxinin and picrotin, offering a unique non-competitive, use-dependent blockade of GABA(A) and GABA(C) receptors. Unlike bicuculline, its action within the chloride ionophore depresses maximal GABA response and varies ~20-fold with α-subunit composition, making it the essential standard for anticonvulsant screening, allosteric modeling, and retinal GABA(C) studies. Procure this standard to ensure mechanistic specificity in your electrophysiological and preclinical seizure model research.

Molecular Formula C15H18O7.C15H16O6
C30H34O13
Molecular Weight 602.6 g/mol
CAS No. 124-87-8
Cat. No. B1677862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrotoxin
CAS124-87-8
SynonymsPicrotoxin;  NSC 403139;  NSC-403139;  NSC403139
Molecular FormulaC15H18O7.C15H16O6
C30H34O13
Molecular Weight602.6 g/mol
Structural Identifiers
SMILESCC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
InChIInChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7?,8?,9-,13-,14-,15+;6?,7-,8?,9?,10+,13+,14+,15-/m10/s1
InChIKeyVJKUPQSHOVKBCO-ZTYBEOBUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 g in 350 ml water
1 g in 5 ml boiling water (approx)
1 g in 13.5 ml 95% ethanol
1 g in 3 ml boiling alcohol (approx)
For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Picrotoxin (CAS 124-87-8): A Non-Competitive GABA(A) Receptor Antagonist for Electrophysiology and Seizure Modeling


Picrotoxin (PTX), also known as cocculin, is a plant-derived convulsant and a potent non-competitive antagonist at GABA(A) receptors [1]. It is an equimolar mixture of the active compound picrotoxinin and the far less active picrotin [2]. As a central nervous system stimulant, it functions by binding to a site within the chloride channel pore, blocking the inhibitory effects of GABA and thereby increasing neuronal excitability [3]. Due to this mechanism, picrotoxin is widely used as a pharmacological tool to study inhibitory neurotransmission and as a standard chemoconvulsant in preclinical seizure models [4].

Why Picrotoxin's Non-Competitive, Use-Dependent Mechanism Makes It Irreplaceable for Specific Research Protocols


Generic substitution with other GABA(A) antagonists, such as the competitive antagonist bicuculline, is not scientifically valid due to their distinct mechanisms of action. Picrotoxin acts as a non-competitive, use-dependent channel blocker, binding to a site within the chloride ionophore that is distinct from the GABA binding site [1]. This results in a different pharmacological profile, including a depression of the maximum GABA response and a different sensitivity profile across receptor subtypes compared to competitive antagonists [2]. Furthermore, the active component of picrotoxin is picrotoxinin, which is approximately 50 times more potent than its counterpart, picrotin [3]. Using picrotoxinin alone, or another GABA antagonist like TBPS, will produce different functional outcomes, making picrotoxin the specific standard for established chemoconvulsant models [4].

Quantitative Evidence for Picrotoxin's (124-87-8) Differential Performance Against Key Comparators


Picrotoxin vs. Bicuculline: Non-Competitive Antagonism Confirmed by a Depression of Maximum GABA Response

In a direct head-to-head comparison using Xenopus laevis oocytes expressing recombinant α1β1γ2S/L GABA(A) receptors, picrotoxin induced a mixed/non-competitive inhibition, characterized by a slight lateral shift and a clear depression of the maximum GABA response. In contrast, bicuculline acted as a pure competitive antagonist, shifting the GABA concentration-response curve to the right without affecting the maximum response [1]. This functional difference is a direct result of their distinct binding sites; picrotoxin binds within the chloride channel, while bicuculline competes with GABA at the orthosteric site [2].

Electrophysiology GABA(A) receptor pharmacology Xenopus oocyte

Picrotoxin vs. Picrotoxinin: The Standard Mixture Shows Reduced Potency Variability in Heterologous Systems

Picrotoxin is an equimolar mixture of picrotoxinin (the active component) and picrotin (approximately 50 times less active) [1]. While picrotoxinin is the direct ligand, a recent study examining the structure-activity relationship (SAR) of picrotoxinin analogs found that the parent compound (PXN) exhibited an IC50 of 5.1 µM against α1β3γ2 GABA(A) receptors [2]. In comparison, the standard mixture, picrotoxin, demonstrates a broader IC50 range of 0.4–17 µM depending on receptor subunit composition, with a key study reporting an IC50 of 0.4–0.6 µM on α1β1γ2 receptors [REFS-3, REFS-4]. The presence of picrotin in the mixture can influence its overall pharmacological profile and solubility, making it a distinct, well-characterized research tool.

Structure-Activity Relationship (SAR) GABA(A) receptor Recombinant Receptors

Picrotoxin vs. Zinc: Use-Dependent Blockade at GABAC Receptors Confirms Its Distinct Mechanism

A direct comparative study on catfish cone horizontal cells investigated the inhibitory actions of picrotoxin (PTX) and zinc on the GABAC receptor [1]. Picrotoxin blocked the GABAC current elicited by 30 µM GABA with an IC50 of 0.64 µM, while zinc was approximately 13-fold less potent (IC50 = 8.2 µM) . Critically, the study demonstrated that picrotoxin's block was use-dependent, requiring GABA binding and channel opening for full access and recovery, whereas zinc's block was use-independent . This confirms that picrotoxin acts at a binding site within the receptor channel, a mechanism distinct from that of zinc, which binds to an external site.

GABAC receptor pharmacology Electrophysiology Retinal Neuroscience

Picrotoxin's Subunit-Dependent Potency: A 20-Fold Difference in IC50 Highlights Its Value as a Conformational Probe

The potency of picrotoxin is highly dependent on the subunit composition of the GABA(A) receptor. A study using the whole-cell patch clamp technique on recombinant receptors found that the IC50 of picrotoxin was 10.3 ± 1.6 µM in α2β2γ2 receptors [1]. However, in receptors lacking an α subunit (β2γ2 configuration), the IC50 was dramatically lower at 0.5 ± 0.05 µM, representing an approximately 20-fold increase in potency . In contrast, the study noted that the IC50 for a competitive antagonist like bicuculline is relatively unaffected by receptor subunit composition . This subunit-dependent inhibition profile makes picrotoxin a sensitive probe for distinguishing between different receptor populations or conformations.

Recombinant GABA(A) Receptors Subunit Pharmacology Whole-Cell Patch Clamp

Picrotoxin as a Gold-Standard Chemoconvulsant: Differentiated Seizure Profile and Pharmacosensitivity in Preclinical Models

Picrotoxin and bicuculline are both used as chemoconvulsants to model generalized seizures in mice, but they are not interchangeable. In the NINDS Epilepsy Therapy Screening Program (ETSP), a direct in vivo comparison shows that the standard s.c. dose to induce a seizure is 2.5 mg/kg for picrotoxin and 2.7 mg/kg for bicuculline, with picrotoxin requiring a longer observation period (45 min vs. 30 min) due to slower absorption [1]. More importantly, a review of clinically available anti-seizure drugs (ASDs) showed that they are differentially effective against these two seizure models. For example, only three ASDs (ethosuximide, phenobarbital, and valproic acid) were active against both picrotoxin- and bicuculline-induced seizures at non-toxic doses, highlighting that the two models are distinct and used to screen for different anticonvulsant profiles .

Epilepsy Seizure Models Anticonvulsant Screening In Vivo Pharmacology

Optimal Research Applications for Picrotoxin (124-87-8) Based on Differentiated Evidence


As a Tool to Differentiate GABA(A) Receptor Subtypes and Conformations

Picrotoxin is the ideal tool for electrophysiological studies aimed at distinguishing between different GABA(A) receptor populations. Its potency varies dramatically (e.g., ~20-fold) depending on the presence of an α subunit, a property not observed with competitive antagonists like bicuculline [1]. Researchers should procure picrotoxin when the experimental goal is to probe the subunit composition or conformational state of native or recombinant GABA(A) receptors in functional assays.

As a Non-Competitive Standard in Ion Channel Biophysics and Pharmacology

For studies investigating the biophysical mechanisms of ion channel gating and drug block, picrotoxin serves as the quintessential non-competitive, use-dependent antagonist [1]. Its ability to depress the maximum agonist response and block the channel pore from the inside provides a distinct pharmacological signature that is critical for calibrating allosteric models of receptor function and for screening novel channel modulators.

As an Essential Component of a Battery of Preclinical Seizure Models

In preclinical drug development for epilepsy, picrotoxin is a required standard for a comprehensive anticonvulsant screening battery. Its use-dependent mechanism of seizure induction generates a pharmacosensitivity profile that is distinct from the competitive antagonist bicuculline [1]. Therefore, testing novel compounds against picrotoxin-induced seizures is mandatory to fully characterize their therapeutic potential and mechanism of action.

As a Pharmacological Probe for GABAC Receptor and Retinal Research

Picrotoxin is the preferred antagonist for studying GABAC receptors, particularly in retinal preparations. It exhibits high potency (IC50 = 0.64 µM) and a unique use-dependent blocking mechanism that provides insights into channel gating [1]. Its functional properties make it a superior probe compared to other blockers like zinc, which acts via a different, use-independent mechanism [2].

Technical Documentation Hub

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